![molecular formula C10H19NO2 B1470147 1,4-Dioxaspiro[4.6]undecan-2-ylmethanamine CAS No. 46145-57-7](/img/structure/B1470147.png)
1,4-Dioxaspiro[4.6]undecan-2-ylmethanamine
Vue d'ensemble
Description
“1,4-Dioxaspiro[4.6]undecan-2-ylmethanamine” is a chemical compound with the molecular formula C10H19NO2 . It is also known as Dioxolane-derived amino alcohol.
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H19NO2/c11-7-9-8-12-10(13-9)5-3-1-2-4-6-10/h9H,1-8,11H2 . This indicates the molecular structure of the compound.
Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 185.27 . The compound is soluble in water, ethanol, and ether.
Applications De Recherche Scientifique
Crystal Structure and Thermodynamic Properties
- Crystal Structure and Thermodynamics : The crystal structure and thermodynamic properties of 1,5-dioxaspiro derivatives, which are closely related to 1,4-Dioxaspiro[4.6]undecan-2-ylmethanamine, have been investigated. These studies are crucial for understanding the physical and chemical characteristics of such compounds, which can be valuable in various scientific fields, such as material science and pharmaceuticals (Zeng, Wang, & Zhang, 2021).
Spiroketal Chemistry in Natural Products
- Spiroketal Chemistry : Spiroketal structures, similar to this compound, are significant in natural product chemistry. They are involved in various biological activities and are integral components of many natural compounds. The study of spiroketals helps in understanding their biological functions and potential applications in medicinal chemistry (Francke & Kitching, 2001).
Enantioselective Synthesis and Pheromone Studies
- Enantioselective Synthesis and Pheromones : The enantioselective synthesis of spiroacetals, similar to this compound, is a vital area of research. These compounds are major components in the pheromones of various insects, such as the olive fruit fly. Understanding their synthesis and stereochemistry is crucial for the development of environmentally friendly pest control methods and for studies in ecological chemistry (Uchiyama et al., 2001).
Synthetic Approaches and Chemical Analysis
- Synthetic Methods and Analysis : Research on synthetic methodologies for creating spirocyclic compounds akin to this compound provides insights into more efficient and selective chemical processes. These methods are important in the field of organic synthesis, contributing to the development of new drugs and materials. Additionally, techniques such as NMR spectroscopy are used for the structural elucidation of these compounds, which is critical in verifying their identity and purity in research settings (Zhang et al., 2008).
Safety and Hazards
Propriétés
IUPAC Name |
1,4-dioxaspiro[4.6]undecan-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c11-7-9-8-12-10(13-9)5-3-1-2-4-6-10/h9H,1-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFSUNVERFVALC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)OCC(O2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


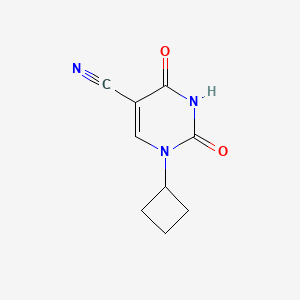
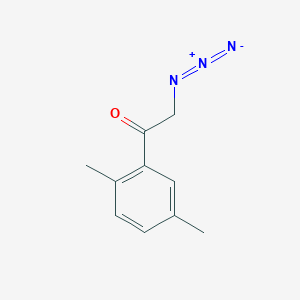
![1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470067.png)
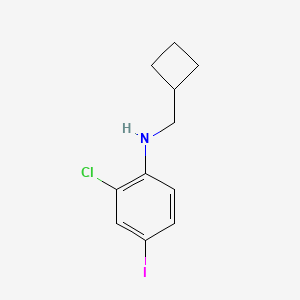
![1-[(2-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470069.png)
![1-{[(propan-2-yl)carbamoyl]methyl}-1H-pyrrole-3-carboxylic acid](/img/structure/B1470070.png)

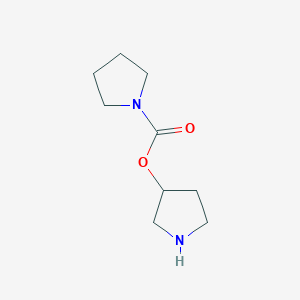
![2-{1-[(Propylcarbamoyl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1470076.png)
![2-{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1470079.png)

![1-[(3,4-dichlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470082.png)
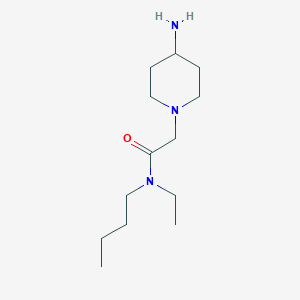
![N-{[4-(aminomethyl)cyclohexyl]methyl}cyclobutanamine](/img/structure/B1470087.png)
